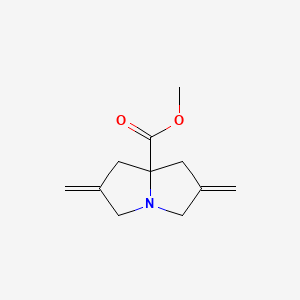![molecular formula C13H17N3S B13698592 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(tert-butyl)benzyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzyl mercaptan: Similar in structure but contains a mercaptan group instead of the thiadiazole ring.
4-tert-Butylbenzyl alcohol: Contains a hydroxyl group instead of the thiadiazole ring.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Contains a thiazole ring and piperazine moiety, showing antitumor activities.
Uniqueness
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the thiadiazole ring enhances its stability and potential for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17N3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
5-[(4-tert-butylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-13(2,3)10-6-4-9(5-7-10)8-11-15-16-12(14)17-11/h4-7H,8H2,1-3H3,(H2,14,16) |
Clé InChI |
FMFJHRGLDXZRMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)


![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)
![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)






![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
